2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
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Overview
Description
2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. This compound is also known by its chemical name, DMXAA, and has been the subject of numerous studies and research projects.
Mechanism of Action
DMXAA works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines play a crucial role in inducing tumor necrosis and inhibiting the growth of cancer cells. DMXAA also works by inhibiting the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It can induce the production of cytokines, activate immune cells, and inhibit the formation of new blood vessels. DMXAA can also induce apoptosis and inhibit cell proliferation, which is essential for the treatment of cancer. DMXAA has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to use. DMXAA has also been extensively studied, and its mechanism of action is well-understood. However, DMXAA also has some limitations. It is not effective in all types of cancer and has been shown to have limited efficacy in clinical trials. DMXAA can also induce side effects such as fever, chills, and flu-like symptoms.
Future Directions
There are several future directions for research on DMXAA. One area of research is to investigate the use of DMXAA in combination with other cancer treatments such as chemotherapy and radiation therapy. Another area of research is to investigate the use of DMXAA in the treatment of other diseases such as viral infections and inflammation. Additionally, research can focus on developing new synthetic methods for DMXAA and its derivatives to improve its efficacy and reduce its side effects. Overall, DMXAA has significant potential for use in various fields, and further research can lead to its successful application in medicine and materials science.
Synthesis Methods
DMXAA can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. One of the most common methods for synthesizing DMXAA involves the reaction of 3,5-dimethylbenzoyl chloride with azetidine in the presence of a base such as sodium hydride. This reaction produces a key intermediate, which is then reacted with 6-methylpyridazin-3-one to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in cancer treatment. Research has shown that DMXAA can induce tumor necrosis and inhibit the growth of cancer cells by activating the immune system and inducing apoptosis. DMXAA has also been investigated for its potential use in the treatment of other diseases such as viral infections, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-6-13(2)8-16(7-12)18(23)20-9-15(10-20)11-21-17(22)5-4-14(3)19-21/h4-8,15H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZQXIQDPDTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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